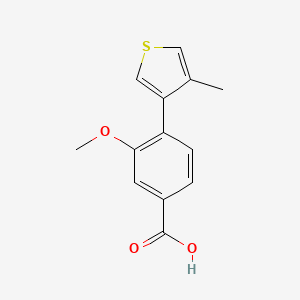
3-Methoxy-4-(4-methylthiophen-3-yl)benzoic acid
Cat. No. B8613395
Key on ui cas rn:
1140461-96-6
M. Wt: 248.30 g/mol
InChI Key: SXNAHQSDVHVART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08741923B2
Procedure details


To a solution of methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate obtained in step 1 (2.30 g; 8.77 mmol) in EtOH (70 mL), was added at RT an aqueous solution of sodium hydroxide (5 M; 5.26 mL; 26.31 mmol). The reaction mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under vacuum to give a brown solid. It was taken up in water and the aqueous phase was washed twice with EtOAc. Aqueous phase was acidified with concentrated HCl (2 mL) to pH 2. Then it was concentrated under vacuum until a precipitate was formed (⅓ of volume). The suspension was filtered off and dried under vacuum, affording the title compound as a brown solid (1.81 g, 83% for 2 steps). 1H NMR: (DMSO-d5) δ 13.05 (s, 1H), 7.62-7.59 (m, 2H), 7.40-7.39 (d, J=3.23 Hz, 1H), 7.32-7.29 (d, J=7.48 Hz, 1H), 7.25-7.23 (m, 1H), 3.82 (s, 3H), 2.99 (s, 3H). LC/MS (Method A): 248.8 (M+H)+; 246.9 (M−H)−. HPLC (Method A) Rt 3.99 min (Purity: 97.4%).
Name
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
Quantity
2.3 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[C:13]1[C:17]([CH3:18])=[CH:16][S:15][CH:14]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+]>CCO.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][C:12]=1[C:13]1[C:17]([CH3:18])=[CH:16][S:15][CH:14]=1)[C:6]([OH:8])=[O:7] |f:1.2|
|
Inputs


Step One
|
Name
|
methyl 3-methoxy-4-(4-methyl-3-thienyl)benzoate
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)OC)C=CC1C1=CSC=C1C
|
|
Name
|
|
|
Quantity
|
5.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 60° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase was washed twice with EtOAc
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then it was concentrated under vacuum until a precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was formed (⅓ of volume)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1C1=CSC=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.81 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

